4-Chloro-2'-methoxybenzophenone
Overview
Description
4-Chloro-2’-methoxybenzophenone is an organic compound with the molecular formula C14H11ClO2. It is a derivative of benzophenone, characterized by the presence of a chlorine atom at the 4-position and a methoxy group at the 2’-position on the benzene ring. This compound is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2’-methoxybenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 4-chlorobenzoyl chloride with 2-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or distillation to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2’-methoxybenzophenone undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can be used under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Electrophilic Substitution: Products depend on the substituents introduced during the reaction.
Reduction: The major product is 4-chloro-2’-methoxybenzyl alcohol.
Oxidation: The major product is 4-chloro-2’-methoxybenzoic acid.
Scientific Research Applications
4-Chloro-2’-methoxybenzophenone is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its structural similarity to other biologically active benzophenones.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the manufacture of dyes, fragrances, and UV stabilizers for plastics.
Mechanism of Action
The mechanism of action of 4-Chloro-2’-methoxybenzophenone involves its interaction with specific molecular targets. The chlorine and methoxy substituents influence its binding affinity and reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4’-methoxybenzophenone: Similar structure but with the methoxy group at the 4’-position.
2-Chloro-2’-methoxybenzophenone: Chlorine and methoxy groups at different positions.
4-Methoxybenzophenone: Lacks the chlorine substituent.
Uniqueness
4-Chloro-2’-methoxybenzophenone is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
(4-chlorophenyl)-(2-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPWEGLTHSCSLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507122 | |
Record name | (4-Chlorophenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78589-10-3 | |
Record name | (4-Chlorophenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.